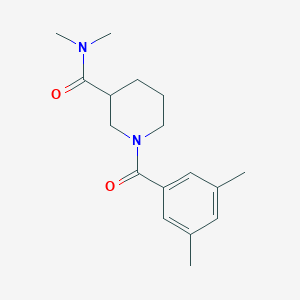
1-(3,5-dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to a piperidine ring that is further substituted with a dimethylcarboxamide group
Preparation Methods
The synthesis of 1-(3,5-dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,5-dimethylbenzoyl chloride: This is achieved by reacting 3,5-dimethylbenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 3,5-dimethylbenzoyl chloride is then reacted with N,N-dimethylpiperidine-3-carboxamide in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3,5-Dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals for treating various diseases.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(3,5-Dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
3,5-Dimethylbenzoyl chloride: A precursor in the synthesis of the target compound, used in various acylation reactions.
N,N-Dimethylpiperidine-3-carboxamide: Another related compound with similar structural features but different functional groups.
Pyrazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Imidazole derivatives: These compounds also exhibit a wide range of chemical and biological properties and are used in various applications.
Properties
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-13(2)10-15(9-12)17(21)19-7-5-6-14(11-19)16(20)18(3)4/h8-10,14H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZJXYBERBKYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B7049983.png)
![(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7049990.png)
![benzyl N-[1-(4-chloro-1-methylpyrrole-2-carbonyl)azetidin-3-yl]carbamate](/img/structure/B7049994.png)

![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B7050003.png)
![[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone](/img/structure/B7050007.png)
![1-Ethyl-3-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]urea](/img/structure/B7050008.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(oxepan-4-yl)urea](/img/structure/B7050011.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050017.png)
![3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7050026.png)

![N-[2-(4-fluorophenyl)sulfonylethyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B7050047.png)
![3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7050054.png)

